molecular formula C17H15Cl2N5O B2588729 5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899972-99-7

5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide

Cat. No. B2588729
CAS RN: 899972-99-7
M. Wt: 376.24
InChI Key: OFADVKFVFIVYQR-UHFFFAOYSA-N
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Description

The compound “5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide” is a type of 1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to show versatile biological activities and can bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as the compound , often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process typically involves N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

Triazole compounds, including “5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide”, have a molecular formula of C2H3N3 . They are present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of triazole derivatives like 5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of such compounds in protecting metals like mild steel in acidic environments. These derivatives act as good inhibitors, with their efficiency increasing with concentration. The adsorption of these compounds on metal surfaces typically follows Langmuir's adsorption isotherm, and they are characterized as mixed-type inhibitors, affecting both cathodic and anodic corrosion processes (Elbelghiti, Karzazi, Dafali, Hammouti, Bentiss, Obot, Bahadur, & Ebenso, 2016).

Synthesis and Pharmacological Activity

Triazole derivatives have been synthesized and evaluated for various pharmacological activities. For instance, some studies focused on the development of antiasthmatic agents based on these compounds. Specific triazole derivatives have shown potent inhibition of eosinophilia, suggesting their potential as candidates for treating chronic asthma. These compounds have demonstrated significant inhibition of eosinophil survival induced by interleukin-5, highlighting their unique mechanism of action (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).

Antimicrobial Properties

Triazole derivatives have been researched for their antimicrobial properties. Studies have involved synthesizing novel triazole compounds and testing their efficacy against various microorganisms. Some derivatives have shown good to moderate antimicrobial activities, indicating their potential application in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential Anti-HIV Agents

Research has also explored the synthesis of triazole derivatives as potential inhibitors of HIV-1. By synthesizing specific triazolopyrazole derivatives and testing them for biological activity, some compounds have shown moderate activity against HIV-1, presenting a new avenue for anti-HIV drug development (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Mechanism of Action

The mechanism of action of triazoles is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities and useful in various applications such as antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .

Future Directions

Given the versatile biological activities of triazoles, there is significant interest in the scientific community to develop novel drugs based on these compounds . Future research may focus on synthesizing new triazole derivatives and studying their potential as antimicrobial, antioxidant, and antiviral agents .

properties

IUPAC Name

5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c18-13-5-1-11(2-6-13)9-21-17(25)15-16(20)24(23-22-15)10-12-3-7-14(19)8-4-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFADVKFVFIVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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